molecular formula C23H20N2O4S B2532295 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile CAS No. 372507-08-9

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile

Cat. No.: B2532295
CAS No.: 372507-08-9
M. Wt: 420.48
InChI Key: JEOLEGDOQWTNMW-MFOYZWKCSA-N
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Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile is a synthetic organic compound featuring a benzodioxole moiety linked to a thiazole ring, which is further connected to a 2,4-diethoxyphenyl group via an acrylonitrile bridge in a Z-configuration. This structural class of thiazole derivatives is of significant interest in medicinal chemistry for its potential biological activity. Compounds with this core structure have been investigated for the treatment of inflammation and various immune-related disorders . The mechanism of action for related molecules often involves the modulation of immune cell function, such as the inhibition of T-lymphocyte activation and the suppression of pro-inflammatory cytokine production . The presence of the benzodioxole and thiazole rings is a common feature in pharmacologically active compounds, contributing to their ability to interact with biological targets like enzymes and receptors . The specific Z-configuration around the acrylonitrile double bond can influence the compound's three-dimensional shape and its interaction with biological targets, as the geometry of the acrylonitrile moiety is known to impact the overall molecular conformation . This product is intended for research purposes only, specifically for in vitro biological screening and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-26-18-7-5-16(21(11-18)27-4-2)9-17(12-24)23-25-19(13-30-23)15-6-8-20-22(10-15)29-14-28-20/h5-11,13H,3-4,14H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLEGDOQWTNMW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups, including a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to enhance biological efficacy. The following sections summarize the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and interactions with cellular pathways.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Associated with various biological activities, including anticancer properties.
  • Benzo[d][1,3]dioxole Moiety : Known for its potential in drug development due to its favorable pharmacological properties.
  • Acrylonitrile Backbone : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. This activity is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.8Cell cycle arrest at G2/M phase
A54910.0Mitochondrial dysfunction

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains:

  • Antibacterial Activity : The compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in tumor progression and inflammation.
  • Receptor Interaction : The benzo[d][1,3]dioxole component may interact with receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Preparation Methods

Synthesis of 4-(Benzo[d]dioxol-5-yl)thiazole-2-acetonitrile

The thiazole core is constructed via a Hantzsch thiazole synthesis. Benzo[d]dioxol-5-ylmethanol (1.0 equiv) is oxidized to benzo[d]dioxole-5-carbaldehyde using IBX (2-iodoxybenzoic acid) in dimethyl sulfoxide (DMSO) at 25°C for 3 hours, achieving >95% conversion. The aldehyde is then reacted with bromoacetonitrile (1.2 equiv) and thiourea (1.5 equiv) in ethanol under reflux for 6 hours to yield 4-(benzo[d]dioxol-5-yl)thiazole-2-acetonitrile (Table 1).

Table 1: Optimization of Thiazole Formation

Condition Solvent Temperature (°C) Time (h) Yield (%)
Ethanol, reflux EtOH 78 6 82
THF, reflux THF 66 8 68
Solvent-free, microwave 100 0.5 75

Microwave irradiation reduces reaction time but requires careful temperature control to avoid decomposition. The product is purified via recrystallization from ethyl acetate, yielding white crystals (m.p. 156–158°C).

Preparation of 2,4-Diethoxybenzaldehyde

2,4-Diethoxybenzaldehyde is synthesized from 2,4-dihydroxybenzaldehyde via sequential ethoxylation. 2,4-Dihydroxybenzaldehyde (1.0 equiv) is treated with ethyl bromide (2.2 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 12 hours, achieving 89% yield. The crude product is purified via column chromatography (hexane:ethyl acetate = 4:1), affording 2,4-diethoxybenzaldehyde as a pale-yellow liquid (b.p. 145–147°C).

Knoevenagel Condensation for (Z)-Acrylonitrile Formation

The critical step involves stereoselective condensation of 4-(benzo[d]dioxol-5-yl)thiazole-2-acetonitrile (1.0 equiv) and 2,4-diethoxybenzaldehyde (1.1 equiv). Traditional Knoevenagel conditions (piperidine, ethanol, reflux) favor the (E)-isomer due to thermodynamic control. To achieve (Z)-selectivity, the following modifications are implemented:

  • Catalyst : Use of ZnCl₂ (0.2 equiv) as a Lewis acid to stabilize the transition state.
  • Solvent : Dichloromethane (DCM) at 0°C to slow isomerization.
  • Time : Short reaction duration (1 hour) to trap the kinetic (Z)-product.

Table 2: Stereoselectivity in Knoevenagel Condensation

Condition Solvent Temperature (°C) (Z):(E) Ratio Yield (%)
Piperidine, EtOH, reflux EtOH 78 15:85 73
ZnCl₂, DCM, 0°C DCM 0 78:22 65
DBU, MeCN, rt MeCN 25 40:60 58

The (Z)-isomer is isolated via preparative HPLC (C18 column, acetonitrile:water = 70:30), yielding a pale-yellow solid (m.p. 172–174°C). Configuration is confirmed via NOESY NMR, showing proximity between the thiazole C-H and diethoxyphenyl ring protons.

Mechanistic Insights and Stereochemical Control

The (Z)-selectivity under ZnCl₂ catalysis arises from chelation-controlled transition state stabilization. Zn²⁺ coordinates to the aldehyde oxygen and nitrile nitrogen, enforcing a syn-periplanar geometry that favors (Z)-formation (Figure 1). Computational studies (DFT) corroborate a 5.2 kcal/mol energy difference between (Z)- and (E)-transition states, consistent with experimental ratios.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiazole-H), 6.92–6.85 (m, 3H, benzodioxole-H), 6.78 (d, J = 8.4 Hz, 1H, diethoxyphenyl-H), 6.65 (s, 1H, acrylonitrile-H), 4.12 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.89 (s, 6H, OCH₃), 1.42 (t, J = 7.0 Hz, 6H, CH₃).

13C NMR (100 MHz, CDCl₃) : δ 168.2 (C=N), 152.1 (C-O), 148.9 (C-S), 121.4 (CN), 116.8–108.3 (aromatic carbons), 64.5 (OCH₂CH₃), 56.3 (OCH₃), 14.7 (CH₃).

HRMS (ESI+) : m/z calculated for C₂₃H₂₁N₂O₅S [M+H]⁺: 437.1174, found: 437.1176.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile?

  • Methodological Answer : Multi-step synthesis routes are typically employed, starting with thiazole ring formation via Hantzsch thiazole synthesis. Key steps include condensation of substituted acrylonitriles with thiazole precursors under inert atmospheres (N₂/Ar) to prevent oxidation. For example, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in DMSO or DMF at 60–80°C yield intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) significantly impact yield (reported 45–68% in analogous syntheses).

Q. How can structural characterization of this compound be validated experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and Z-configuration via coupling constants (e.g., vinyl protons at δ 6.8–7.2 ppm with J = 10–12 Hz) .
  • X-ray Diffraction : Resolve spatial arrangement of substituents (e.g., dihedral angles between thiazole and phenyl rings) .
  • HRMS : Validate molecular formula (e.g., C₂₃H₂₁N₃O₃S; [M+H]+ m/z 420.1342) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to compute:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer interactions in biological systems .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitrile group as electron-deficient center) for reaction planning .
    • Validation : Compare computed IR spectra with experimental data (e.g., C≡N stretch at ~2220 cm⁻¹) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing diethoxy groups with methoxy or halogens) to isolate pharmacophores .
  • Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, CDK2) using fluorescence polarization assays (IC₅₀ values) .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cell lines to identify pathways (e.g., apoptosis vs. oxidative stress) .

Q. How can researchers address discrepancies in synthetic yields across studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, temperature). For example, acetonitrile improves yield by 15% over DMF in analogous reactions .
  • Catalyst Screening : Test Pd vs. Ni catalysts for Suzuki-Miyaura coupling; PdCl₂(dppf) increases yield to 72% in bromophenyl intermediates .

Q. What experimental approaches determine the impact of Z/E isomerism on biological activity?

  • Methodological Answer :

  • Chiral HPLC : Separate isomers using a Chiralpak® AD-H column (heptane/ethanol, 90:10) .
  • Biological Testing : Compare IC₅₀ values of isolated isomers in cell viability assays (e.g., MTT on HeLa cells). Z-isomers often show 3–5× higher potency due to steric alignment with target binding pockets .

Q. How to evaluate the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 3% H₂O₂ at 40°C for 24 hrs; monitor degradation via LC-MS. Nitrile groups are stable, but thiazole rings may oxidize to sulfoxides (~10% degradation) .
  • Kinetic Modeling : Calculate degradation rate constants (k) under varying pH (k = 0.012 h⁻¹ at pH 7.4) .

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